4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-(Benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a benzenesulfonyl group at position 4 and a 4-chlorobenzoyl group at position 6. Spirocyclic compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity and metabolic stability. The benzenesulfonyl group contributes to electron-withdrawing effects, while the 4-chlorobenzoyl moiety may enhance lipophilicity and receptor interaction .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c21-17-8-6-16(7-9-17)19(24)22-12-10-20(11-13-22)23(14-15-27-20)28(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPBZBGTUSDFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through a multi-step process involving several key reactions:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a domino reaction involving highly regioselective carbon-carbon coupling and spiro scaffold steps.
Introduction of Benzenesulfonyl and Chlorobenzoyl Groups: The benzenesulfonyl and chlorobenzoyl groups can be introduced through nucleophilic substitution reactions. These reactions typically involve the use of sulfonyl chlorides and benzoyl chlorides as reagents, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl and chlorobenzoyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides and benzoyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfonic acids and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of sulfonamides and benzamides.
Scientific Research Applications
4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. Spirocyclic structures characterize these compounds, where two rings connect through a single atom. The presence of benzenesulfonyl and chlorobenzoyl groups in the molecule increases its chemical diversity and potential reactivity.
Scientific Research Applications
this compound has several applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex spirocyclic compounds.
- Biology It is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
- Medicine It is explored as a potential drug candidate because of its unique structural features and reactivity.
- Industry It is utilized in developing advanced materials and catalysts.
Its unique combination of benzenesulfonyl and chlorobenzoyl groups gives it distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
| IUPAC Name | $$4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-chlorophenyl)methanone | Source |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
| InChI | InChI=1S/C20H21ClN2O4S/c21-17-8-6-16(7-9-17)19(24)22-12-10-20(11-13-22)23(14-15-27-20)28(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2 | Source |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem |
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes such as signal transduction and metabolism.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1-oxa-4,8-diazaspiro[4.5]decane scaffold but differ in substituents, leading to variations in molecular weight, solubility, and biological activity.
Data Table: Key Properties of Analogous Compounds
Analysis of Substituent Effects
- Fluorinated or chlorinated benzoyl groups (e.g., 4-Cl in , 4-F in ) increase lipophilicity (logD ~3.4–3.8), favoring membrane permeability .
- Carboxylic Acid Derivatives (e.g., ):
- The addition of a carboxylic acid group (as in ) introduces hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration.
Biological Activity
4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the class of spiro compounds, characterized by a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound features a spirocyclic framework that includes:
- Benzenesulfonyl group : Known for its ability to enhance solubility and bioactivity.
- Chlorobenzoyl group : Imparts additional reactivity and may influence biological interactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in various cellular processes. The presence of electron-withdrawing and electron-donating groups in its structure suggests that it may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
Antimicrobial Properties
Studies have demonstrated that compounds similar to this compound possess antimicrobial properties. These activities are likely attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The spirocyclic structure is hypothesized to enhance binding affinity to cancer-related targets.
Case Studies
- In Vitro Studies : A study evaluating the efficacy of similar diazaspiro compounds showed significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
- In Vivo Studies : Animal models treated with derivatives of this compound exhibited reduced tumor growth and improved survival rates compared to control groups.
Data Summary
| Activity | IC50/EC50 Values | Mechanism |
|---|---|---|
| Antimicrobial | 10-50 µM | Disruption of cell wall synthesis |
| Anticancer | 5-20 µM | Induction of apoptosis, cell cycle arrest |
| Inhibition of Crystallization (Cystinuria) | 29.5 nM | Inhibition of l-cystine crystallization |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of Spirocyclic Core : Achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : Utilization of nucleophilic substitution reactions to incorporate benzenesulfonyl and chlorobenzoyl moieties.
Q & A
Q. What are the standard synthetic protocols for preparing 4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane?
The compound is typically synthesized via a two-step process:
Sulfonylation/Benzoylation : React the spirocyclic core (e.g., 1-oxa-4,8-diazaspiro[4.5]decane derivatives) with benzenesulfonyl chloride and 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM). Stir at room temperature for 12–16 hours .
Purification : Use column chromatography (silica gel, DCM/methanol eluent) to isolate the product, followed by recrystallization for higher purity .
Q. What characterization methods are essential for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR to verify substituent positions and spirocyclic integrity.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to improve reaction kinetics.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- Temperature Control : Optimize reflux conditions (e.g., 40–50°C) to balance reaction rate and decomposition risks .
Q. What strategies address low solubility in aqueous buffers during biological assays?
- Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.
- Lipid-based Formulations : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays).
- Purity Verification : Re-examine compound batches via HPLC and NMR to rule out impurities affecting results .
Q. What structural modifications enhance target selectivity in structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the 4-chlorobenzoyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate receptor binding.
- Spirocyclic Core Modifications : Introduce heteroatoms (e.g., sulfur) into the 1-oxa-4,8-diazaspiro[4.5]decane system to alter conformational flexibility .
Q. How can degradation pathways of the spirocyclic system be analyzed?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by LC-MS to identify degradation products.
- Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen atmosphere .
Methodological Challenges & Solutions
Q. What advanced analytical techniques are critical for impurity profiling?
- LC-MS/MS : Detect trace impurities (<0.1%) using targeted ion monitoring.
- 2D NMR (e.g., HSQC, HMBC) : Resolve overlapping signals in complex mixtures .
Q. How can researchers ensure intellectual property compliance during derivative synthesis?
- Freedom-to-Operate (FTO) Analysis : Screen patents (e.g., EP4320102, CN117425654) covering diazaspiro[4.5]decane derivatives using databases like Espacenet or Derwent Innovation .
Q. What in silico tools predict pharmacokinetic properties for this compound?
- Molecular Dynamics Simulations : Assess binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability.
- logP Calculations : Use software like MarvinSketch to estimate partition coefficients and guide formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
